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Compound of Interest

Compound Name:
5-Methoxy-3-

pyridinecarboxaldehyde

Cat. No.: B038722 Get Quote

Synthesis of 5-Methoxy-3-
pyridinecarboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Methoxy-3-pyridinecarboxaldehyde
from 3-Bromo-5-methoxypyridine, a key transformation in the preparation of various

pharmaceutical and agrochemical compounds. This document provides a comparative analysis

of common synthetic routes, detailed experimental protocols, and a summary of relevant

chemical data.

Overview of Synthetic Strategies
The conversion of 3-Bromo-5-methoxypyridine to 5-Methoxy-3-pyridinecarboxaldehyde is

primarily achieved through organometallic intermediates, followed by formylation. The two most

prevalent and effective methods are the Grignard reaction and the use of organolithium

reagents. Both pathways involve a halogen-metal exchange followed by the introduction of a

formyl group using N,N-dimethylformamide (DMF).

Grignard Reaction: This method involves the formation of a pyridyl Grignard reagent, which

is then quenched with an electrophilic formylating agent. It is a widely used and robust
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method for C-C bond formation.

Organolithium Reaction: This approach utilizes a lithium-halogen exchange to generate a

highly reactive pyridyllithium species. This intermediate rapidly reacts with a formylating

agent, often at very low temperatures to ensure selectivity.

Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for the two primary synthetic methods,

allowing for easy comparison of their efficiencies and reaction conditions.

Parameter Grignard Reaction Organolithium Reaction

Primary Reagent Isopropylmagnesium chloride n-Butyllithium (n-BuLi)

Formylating Agent N,N-dimethylformamide (DMF) N,N-dimethylformamide (DMF)

Solvent
Anhydrous Tetrahydrofuran

(THF)

Anhydrous Tetrahydrofuran

(THF)

Reaction Temperature 0 °C to Room Temperature -78 °C

Reaction Time ~2.5 hours ~1.5 hours

Reported Yield 63%[1] 26% (crude)[1]

Purification Method
Gradient silica gel column

chromatography
Chromatography on silica gel

Experimental Protocols
Method 1: Grignard Reaction
This protocol is based on the formylation of the Grignard reagent derived from 3-Bromo-5-

methoxypyridine.[1]

Materials:

3-Bromo-5-methoxypyridine

Anhydrous Tetrahydrofuran (THF)
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Isopropylmagnesium chloride

N,N-dimethylformamide (DMF)

Deionized water

Dichloromethane

Anhydrous sodium sulfate

Hexane

Ethyl acetate

Procedure:

In an oven-dried round-bottomed flask equipped with a magnetic stir bar, dissolve 3-Bromo-

5-methoxypyridine (100 mg, 0.53 mmol) in anhydrous tetrahydrofuran (1 mL).

Cool the solution to 0 °C and add isopropylmagnesium chloride (0.3 mL).

Allow the mixture to warm to room temperature and stir for 2 hours. The solution will turn a

light brown color.

Slowly add a solution of N,N-dimethylformamide (0.1 mL) in anhydrous tetrahydrofuran (0.1

mL). The initially formed solid will gradually dissolve, and the solution color will change from

light brown to light yellow.

After 1 hour, cool the reaction mixture to 0 °C and quench with deionized water (2 mL).

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 3 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purify the crude product by gradient silica gel column chromatography using a mixture of

hexane and ethyl acetate (from 20:1 to 1:1) as the eluent to afford 5-Methoxy-3-
pyridinecarboxaldehyde as a colorless slurry (45 mg, 63% yield).[1]
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Characterization Data:

¹H NMR (500 MHz, CDCl₃): δ 10.09 (s, 1H), 8.65 (d, J = 0.9 Hz, 1H), 8.54 (d, J = 3.1 Hz,

1H), 7.60 (dd, J = 5.1, 1.5 Hz, 1H).[1]

¹³C NMR (125 MHz, CDCl₃): δ 190.6, 156.2, 145.1, 144.8, 132.0, 116.3, 55.7.[1]

Method 2: Organolithium Reaction
This protocol involves a lithium-halogen exchange followed by formylation.[1]

Materials:

3-Bromo-5-methoxypyridine

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi)

N,N-dimethylformamide (DMF)

5% Aqueous Sodium Bicarbonate (NaHCO₃) solution

Ether

Hexane

Ethyl acetate

Silica gel

Procedure:

To a stirred solution of 3-Bromo-5-methoxypyridine (0.815 g, 4.35 mmol) in anhydrous THF

(15 mL) at -78 °C, add n-BuLi (4.6 mmol).

Stir the mixture at -78 °C for 1 hour.

Add DMF (0.64 g, 8.20 mmol) and continue stirring for 30 minutes at -78 °C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.chemicalbook.com/synthesis/5-methoxy-pyridine-3-carbaldehyde.htm
https://www.chemicalbook.com/synthesis/5-methoxy-pyridine-3-carbaldehyde.htm
https://www.chemicalbook.com/synthesis/5-methoxy-pyridine-3-carbaldehyde.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pour the cold mixture into a stirred aqueous solution of 5% NaHCO₃ (25 mL).

Extract the aqueous layer with ether (3 x 15 mL).

Combine the organic extracts and evaporate the solvent.

Purify the crude product by chromatography on silica gel with a hexane:EtOAc gradient (4:1

to 2:1) to yield 5-Methoxy-3-pyridinecarboxaldehyde (155 mg, 26% yield).[1]

Characterization Data:

¹H NMR (CD₃OD): δ 9.88 (s, 1H), 8.44 (s, 1H), 8.32 (s, 1H), 3.70 (s, 3H).[1]

Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 5-Methoxy-3-
pyridinecarboxaldehyde from 3-Bromo-5-methoxypyridine via an organometallic intermediate.
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Caption: Synthetic workflow for 5-Methoxy-3-pyridinecarboxaldehyde.

Chemical Properties and Identifiers
The table below provides key physical and chemical properties for the starting material and the

final product.
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Compound
3-Bromo-5-
methoxypyridine

5-Methoxy-3-
pyridinecarboxaldehyde

Molecular Formula C₆H₆BrNO[2] C₇H₇NO₂[1]

Molecular Weight 188.02 g/mol [2] 137.14 g/mol [1]

CAS Number 50720-12-2[2] 113118-83-5[1]

Appearance Off-white solid[2] Colorless slurry[1]

Conclusion
Both the Grignard and organolithium routes are viable for the synthesis of 5-Methoxy-3-
pyridinecarboxaldehyde from 3-Bromo-5-methoxypyridine. The Grignard method, as

reported, offers a significantly higher yield under milder temperature conditions, making it a

potentially more favorable approach for larger-scale synthesis. However, the choice of method

may also depend on the availability of reagents, equipment, and the desired purity of the final

product. The detailed protocols and comparative data provided in this guide serve as a

valuable resource for researchers and professionals in the field of drug development and

chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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